alpha-apo-Oxytetracycline
Overview
Description
Beta-Apooxytetracycline: is a degradation product of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its greater toxicity compared to the parent compound and has been studied for its effects on liver and kidney tissues .
Scientific Research Applications
Chemistry: : In chemistry, alpha-apo-Oxytetracycline is used as a reference material for analytical methods and quality control in pharmaceutical research .
Biology: : In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, this compound is investigated for its potential therapeutic applications and its role in the development of new antibiotics .
Industry: : In the industrial sector, this compound is used in the production of pharmaceutical products and as a standard for quality control .
Mechanism of Action
Target of Action
The primary target of Alpha-Apo-Oxytetracycline is the bacterial ribosome . It binds to the 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria .
Mode of Action
This compound inhibits bacterial growth by interfering with protein synthesis . It achieves this by binding to the 30S ribosomal subunit and preventing the amino-acyl tRNA from binding to the A site of the ribosome . This action disrupts the translation process, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of protein synthesis affects various biochemical pathways within the bacteria. By preventing the production of essential proteins, this compound disrupts critical cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . This group includes tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and rolitetracycline . The pharmacokinetic properties of this group impact the bioavailability of these drugs, affecting their efficacy in treating infections .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from growing and multiplying . Over time, this leads to a reduction in the number of bacteria, helping to control and eliminate bacterial infections .
Safety and Hazards
Beta-Apooxytetracycline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .
Future Directions
While specific future directions for beta-Apooxytetracycline are not available, the field of antibiotic research is rapidly evolving. There is a growing interest in developing new antibiotics to combat antimicrobial resistance . Furthermore, the use of antibiotics in various fields, including environmental remediation, is being explored .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline can be synthesized through the degradation of oxytetracycline under specific conditions. The process involves the hydrolysis of oxytetracycline, leading to the formation of alpha-apo-Oxytetracycline .
Industrial Production Methods: : The industrial production of this compound is typically carried out by controlled degradation of oxytetracycline. This process ensures the formation of the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : Beta-Apooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : The common reagents used in the reactions of alpha-apo-Oxytetracycline include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: : The major products formed from the reactions of this compound include various derivatives that have been studied for their biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to alpha-apo-Oxytetracycline include oxytetracycline, this compound, and 4-epi-oxytetracycline .
Uniqueness: : Beta-Apooxytetracycline is unique due to its greater toxicity compared to oxytetracycline and its specific degradation pathway. This uniqueness makes it an important compound for studying the effects of antibiotic degradation products .
Properties
IUPAC Name |
4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMHDAKULCOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940158 | |
Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2869-27-4, 18695-01-7 | |
Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Is beta-apooxytetracycline a significant degradation product of oxytetracycline during cooking?
A1: Based on the research paper "The effect of cooking on veterinary drug residues in food: 4. Oxytetracycline" [], diode-array analysis of heat-treated OTC solutions showed that beta-apooxytetracycline did not form a significant proportion of the breakdown products. The study focused on analyzing the major degradation products of OTC, and beta-apooxytetracycline wasn't identified as one of them.
Q2: What are the major degradation products of oxytetracycline during cooking?
A2: The research primarily focuses on the overall reduction of OTC during cooking rather than identifying specific degradation products []. While the study rules out 4-epioxytetracycline and alpha-apooxytetracycline as major degradation products, it doesn't provide a comprehensive analysis of all potential byproducts. Further research would be needed to fully characterize the degradation pathway of OTC during cooking.
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